molecular formula C20H23IN2O4S B13817162 (R)-(6-methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl sulfiodidate

(R)-(6-methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl sulfiodidate

Cat. No.: B13817162
M. Wt: 514.4 g/mol
InChI Key: CUOQSCWXCIEVMZ-WZBLMQSHSA-N
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Description

Quinine iodosulfate is a chemical compound derived from quinine, an alkaloid extracted from the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria and other febrile illnesses. Quinine iodosulfate, like its parent compound, exhibits unique chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinine iodosulfate typically involves the iodination of quinine sulfate. This process can be carried out by reacting quinine sulfate with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually performed in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of quinine iodosulfate follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is subjected to rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Quinine iodosulfate undergoes various chemical reactions, including:

    Oxidation: Quinine iodosulfate can be oxidized to form quinine iodosulfate oxide.

    Reduction: Reduction reactions can convert quinine iodosulfate back to quinine or its derivatives.

    Substitution: Halogen substitution reactions can replace the iodine atom with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.

Major Products Formed

    Oxidation: Quinine iodosulfate oxide.

    Reduction: Quinine or its derivatives.

    Substitution: Various halogenated quinine derivatives.

Scientific Research Applications

Quinine iodosulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of cellular processes and as a tool for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of quinine iodosulfate is similar to that of quinine. It interferes with the parasite’s ability to break down and digest hemoglobin, which is essential for its survival. This action is primarily mediated through the inhibition of heme polymerase, an enzyme crucial for the detoxification of heme. The compound also affects other molecular targets and pathways, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Quinine: The parent compound, widely used for its antimalarial properties.

    Chloroquine: A synthetic derivative with similar antimalarial activity.

    Mefloquine: Another synthetic antimalarial agent with a different mechanism of action.

    Tafenoquine: A newer antimalarial compound with a longer half-life.

Uniqueness

Quinine iodosulfate stands out due to its unique iodinated structure, which imparts distinct chemical properties. This modification enhances its reactivity and potential applications in various fields. Compared to other similar compounds, quinine iodosulfate offers a different profile of activity and stability, making it a valuable addition to the arsenal of chemical reagents and therapeutic agents.

Properties

Molecular Formula

C20H23IN2O4S

Molecular Weight

514.4 g/mol

IUPAC Name

4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-iodosulfonyloxymethyl]-6-methoxyquinoline

InChI

InChI=1S/C20H23IN2O4S/c1-3-13-12-23-9-7-14(13)10-19(23)20(27-28(21,24)25)16-6-8-22-18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1

InChI Key

CUOQSCWXCIEVMZ-WZBLMQSHSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)OS(=O)(=O)I

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OS(=O)(=O)I

Origin of Product

United States

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